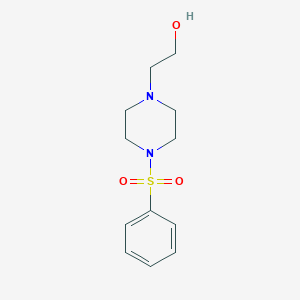

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Übersicht

Beschreibung

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is an organic compound with the molecular formula C₁₂H₁₈N₂O₃S and a molecular weight of 270.35 g/mol . It is also known by other names such as 2-[4-(phenylsulfonyl)piperazino]-1-ethanol and 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-ol . This compound is characterized by the presence of a piperazine ring substituted with a phenylsulfonyl group and an ethanol moiety.

Vorbereitungsmethoden

The synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Analyse Chemischer Reaktionen

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Substitution: The ethanol moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Vergleich Mit ähnlichen Verbindungen

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol can be compared with other similar compounds such as:

1-(Phenylsulfonyl)piperazine: This compound lacks the ethanol moiety and has different chemical properties and applications.

1-Tosylpiperazine: Similar to this compound but with a tosyl group instead of a phenylsulfonyl group.

2-(4-(Benzenesulfonyl)piperazin-1-yl)ethanol: Another name for the same compound, highlighting its structural similarity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biologische Aktivität

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is a compound characterized by its piperazine ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including neurodegenerative disorders and infections. The unique structural features of this compound, including the phenylsulfonyl group and ethanol moiety, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2S. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds with piperazine rings exhibit significant antimicrobial activity. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that certain piperazine derivatives can inhibit bacterial growth at low concentrations, suggesting potential as therapeutic agents against resistant pathogens .

Neuropharmacological Effects

The piperazine moiety is prevalent in drugs targeting neurological conditions such as Parkinson's and Alzheimer's diseases. Compounds like this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood and cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, similar to other piperazine derivatives that target enzymes like AKR1C3, which plays a role in steroid metabolism .

- Membrane Disruption : Studies have indicated that certain sulfonamide-containing compounds can disrupt bacterial membranes, leading to cell lysis and death .

Study 1: Antibacterial Activity

A study conducted on related compounds demonstrated that a derivative containing a phenylsulfonyl group showed promising antibacterial activity against MRSA. The minimum inhibitory concentration (MIC) was determined to be 45 µg/mL, indicating effective antibacterial properties when compared to standard antibiotics like streptomycin .

Study 2: Neuropharmacological Evaluation

In a pharmacological assessment, the effects of piperazine derivatives on neurotransmitter release were examined. Results indicated that these compounds could enhance serotonin levels in vitro, suggesting their potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine ring with sulfonamide | Antimicrobial |

| 2-(4-Aminophenyl)sulfonamide | Similar sulfonamide functionality | Antimicrobial |

| 4-(Phenoxy)piperidine | Piperidine ring with phenoxy substitution | Limited activity |

| 1-(Naphthalenesulfonyl)piperazine | Naphthalene substitution | Antimicrobial |

| 2-(4-Methylpiperazin-1-yl)ethanol | Methyl-substituted piperazine | Neuroactive |

Eigenschaften

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPAFAQQVCZXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349927 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16017-63-3 | |

| Record name | 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.